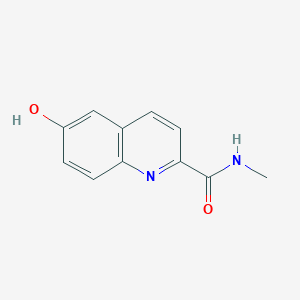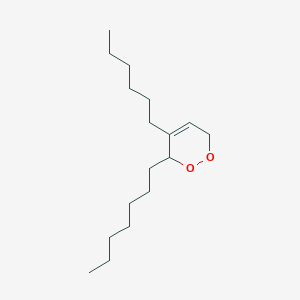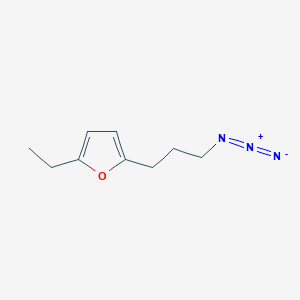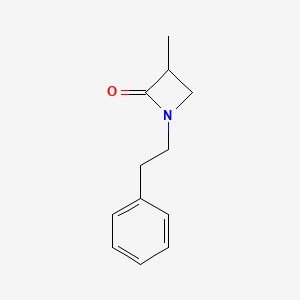
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate is an organic compound that belongs to the class of phosphonates This compound is characterized by the presence of two 2,6-dimethylphenyl groups and one 2,5-dihydroxyphenyl group attached to a phosphonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate typically involves the reaction of 2,6-dimethylphenol with phosphorus oxychloride, followed by the introduction of the 2,5-dihydroxyphenyl group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are essential to ensure high yield and purity of the final product. The compound is typically purified by recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphonate group can mimic the phosphate group in biological molecules, allowing the compound to act as an inhibitor of enzymes that utilize phosphate substrates. The aromatic rings may also participate in π-π interactions with aromatic residues in proteins, further enhancing its binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2,6-dimethylphenyl)phosphine oxide
- Bis(2,6-dimethylphenyl)methanol
- 2,6-Bis(3,5-dicarboxyphenyl)pyridine
Uniqueness
Bis(2,6-dimethylphenyl) (2,5-dihydroxyphenyl)phosphonate is unique due to the presence of both 2,6-dimethylphenyl and 2,5-dihydroxyphenyl groups, which confer distinct chemical properties and reactivity. The combination of these groups with the phosphonate moiety allows for versatile applications in various fields, making it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
880871-31-8 |
|---|---|
Molekularformel |
C22H23O5P |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
2-bis(2,6-dimethylphenoxy)phosphorylbenzene-1,4-diol |
InChI |
InChI=1S/C22H23O5P/c1-14-7-5-8-15(2)21(14)26-28(25,20-13-18(23)11-12-19(20)24)27-22-16(3)9-6-10-17(22)4/h5-13,23-24H,1-4H3 |
InChI-Schlüssel |
NQXYHIHCRPPONZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)OP(=O)(C2=C(C=CC(=C2)O)O)OC3=C(C=CC=C3C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
![3-{3-[(Methylamino)methyl]phenoxy}propan-1-OL](/img/structure/B12612316.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
![1-[(2,6-Dichlorophenyl)methyl]-N-methyl-1H-indazole-3-carboxamide](/img/structure/B12612332.png)
![2,2'-[Nonane-1,9-diylbis(oxy)]dibenzonitrile](/img/structure/B12612338.png)
![4-(2-Hydroxyethoxy)-2-[3-(trimethylsilyl)prop-2-yn-1-yl]phenol](/img/structure/B12612343.png)
![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
![2,5-Bis[4-(hydrazinylidenemethyl)phenyl]furan-3,4-dicarboximidamide](/img/structure/B12612351.png)
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)





